molecular formula C15H11ClN2O2 B161289 Norclobazam CAS No. 22316-55-8

Norclobazam

Cat. No. B161289
CAS RN: 22316-55-8
M. Wt: 286.71 g/mol
InChI Key: RRTVVRIFVKKTJK-UHFFFAOYSA-N
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Description

Norclobazam is the active metabolite of clobazam, a 1,5-benzodiazepine . It has a pharmacodynamic activity qualitatively similar to other compounds in its class, including myorelaxant, anxiolytic, sedative, hypnotic, anticonvulsant, and amnesic effects .


Synthesis Analysis

Around 70% of clobazam molecules are demethylated at nitrogen-1 to form norclobazam . This reaction is primarily catalyzed by CYP3A4, with CYP2C19 and CYP2B6 playing a minor role . A study found that administration of 30mg norclobazam resulted in a roughly 50% increase in the AUC for norclobazam than administration of 30mg clobazam .


Molecular Structure Analysis

Norclobazam is distinguished by the presence of a nitrogen atom at positions 1 and 5 of the benzodiazepine ring . This structure is unique compared to the 1,4-benzodiazepines, which have a nitrogen atom at positions 1 and 4 .


Chemical Reactions Analysis

Norclobazam is formed through the demethylation of clobazam at nitrogen-1 . This process is primarily catalyzed by CYP3A4, with minor contributions from CYP2C19 and CYP2B6 .


Physical And Chemical Properties Analysis

Norclobazam has a molecular formula of C15H11ClN2O2 and an average mass of 286.713 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 601.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

1. Fungal Biotransformation of Clobazam

  • Summary of Application: This study aimed to explore the ability of six distinct fungi to biotransform the drug clobazam to its metabolites, including Norclobazam .
  • Methods of Application: The researchers performed screening, induction, inhibition, and kinetic studies to understand the nature of enzymes involved in such fungal biotransformation . They used high-performance liquid chromatography and mass spectrometry to confirm the formation of the metabolite .
  • Results: The study revealed that Aspergillus fumigatus can be used as a microbial resource to analyze the complete metabolic profile of clobazam with a maximum concentration of 30 μg/ml .

2. Physiologically Based Pharmacokinetic Model for Clobazam and Stiripentol

  • Summary of Application: This research aimed to develop a physiologically based pharmacokinetic model in adults and children for clobazam, its active metabolite Norclobazam, and stiripentol .
  • Methods of Application: The researchers used an in vitro - in vivo extrapolation technique to scale clearance in children for clobazam and Norclobazam . Clearance parameters for stiripentol were obtained from fitting .
  • Results: The model adequately described observed data and the extent of interaction between clobazam/norclobazam and stiripentol .

Future Directions

As norclobazam is an active metabolite, it is vital for future studies to measure both clobazam and norclobazam pharmacokinetics in subjects in order to fully understand the effects of genetic variation on clobazam treatment in patients .

properties

IUPAC Name

7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTVVRIFVKKTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176859
Record name N-Desmethylclobazam
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Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norclobazam

CAS RN

22316-55-8
Record name Desmethylclobazam
Source CAS Common Chemistry
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Record name N-Desmethylclobazam
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Record name Norclobazam
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Record name N-Desmethylclobazam
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Record name 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
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Record name N-Desmethylclobazam
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Record name norclobazam
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
490
Citations
Y Ng, SD Collins - Neurotherapeutics, 2007 - Elsevier
Catastrophic childhood epilepsies such as infantile spasms (IS), progressive myoclonic epilepsy, and Lennox-Gastaut syndrome (LGS) are rare but debilitating and frequently persist …
Number of citations: 108 www.sciencedirect.com
AH Bardy, T Seppälä, T Salokorpi, ML Granström… - Brain and …, 1991 - Elsevier
… norclobazam were measured in 251 serum and 57 saliva samples. The group of seizure-free patients had the lowest clobazam and norclobazam … clobazam and norclobazam in saliva …
Number of citations: 50 www.sciencedirect.com
KM Phillips, JM Rodriguez-Lopez… - The …, 2023 - journals.sagepub.com
… inhibitors, the half-life of norclobazam is further prolonged with an estimated 85% … norclobazam levels over seven times higher than extensive metabolizers. While elevated norclobazam …
Number of citations: 1 journals.sagepub.com
R Huddart, JS Leeder, RB Altman… - Pharmacogenetics and …, 2018 - ncbi.nlm.nih.gov
… A study of the single-dose pharmacokinetics of norclobazam in both healthy volunteers and … of 30mg norclobazam resulted in a roughly 50% increase in the AUC for norclobazam than …
Number of citations: 18 www.ncbi.nlm.nih.gov
PRP Pok, M Mauras, MN De Saint Léger, E Kuhlmann… - Legal medicine, 2010 - Elsevier
… Different methods have been reported for the determination of clobazam and norclobazam in biological fluids [8], [9], [10], [11], [12]. In this study clobazam and norclobazam were …
Number of citations: 16 www.sciencedirect.com
KK Åkerman - Scandinavian Journal of Clinical and Laboratory …, 1996 - Taylor & Francis
… (SPE) for analysing clobazam and norclobazam concentrations in human serum or plasma. For … nmol 1 (norclobazam). This method leads to a very good separation of norclobazam from …
Number of citations: 29 www.tandfonline.com
MA Rogawski - Epilepsy & Behavior, 2020 - epilepsybehavior.com
… activity of norclobazam. Nevertheless, because norclobazam plasma levels are so much … at steady state, seizure protection during chronic therapy is mainly due to norclobazam. …
Number of citations: 13 www.epilepsybehavior.com
JW Wheless, SJ Phelps - Journal of Child Neurology, 2013 - journals.sagepub.com
Clobazam, a 1,5-benzodiazepine, was introduced in the 1970s as an anxiolytic and antiepileptic drug. Despite worldwide usage, it was only recently approved in the United States (…
Number of citations: 36 journals.sagepub.com
M Nandakumaran, E Rey, A Helou, JC Challier… - Dev Pharmacol …, 1982 - karger.com
… Norclobazam/nordiazepam peak ratio was linear for norclobazam concentrations ranging from 50 to 2,000 ng/ml. Partition coefficient (PC) of clobazam and norclobazam between …
Number of citations: 7 karger.com
DF LeGatt, DP McIntosh - Clinical biochemistry, 1993 - Elsevier
We have developed a simple, rapid method for determination of the antiepileptic drug clobazam and its major active metabolite, norclobazam in serum. Serum (200 μL) made alkaline …
Number of citations: 16 www.sciencedirect.com

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